

Application Notes and Protocols for In Vivo Delivery of IAXO-102

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the in vivo delivery methods and formulations for the Toll-like receptor 4 (TLR4) antagonist, **IAXO-102**. The following protocols and data are compiled from published research to guide the design and execution of pre-clinical studies.

Introduction to IAXO-102

IAXO-102 is a small molecule antagonist of TLR4, a key receptor in the innate immune system. By selectively interfering with the TLR4 signaling complex, which includes its co-receptors MD-2 and CD-14, IAXO-102 effectively downregulates inflammatory responses.[1] In vivo studies have demonstrated its therapeutic potential in mitigating conditions driven by TLR4-mediated inflammation, such as abdominal aortic aneurysms and chemotherapy-induced gastrointestinal mucositis.[1][2] IAXO-102 functions by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPK) and p65 NF-κB, which in turn suppresses the expression of downstream pro-inflammatory proteins.[3][4]

Data Presentation: In Vivo Administration of IAXO-102

The following tables summarize the quantitative data from various in vivo studies involving **IAXO-102** administration.



Table 1: IAXO-102 In Vivo Dosage and Administration Routes

Animal Model	Condition Studied	Route of Administr ation	Dosage	Formulati on/Vehicl e	Study Duration	Referenc e
Mice (Apolipopro tein E deficient)	Abdominal Aortic Aneurysm	Subcutane ous (s.c.)	3 mg/kg/day	50 μL Lipodisq™	28 days	
Mice (C57BL/6)	Chemother apy- induced Gastrointes tinal Mucositis	Intraperiton eal (i.p.)	3 mg/kg/day	Vehicle	72 hours	
Mice	Pharmacok inetic Study	Not Specified	3 mg/kg	IAXO-102- FITC	Not Specified	•

Table 2: Recommended Formulations for In Vivo Studies



Formulation Type	Components	Final Concentration	Notes	Reference
Liposomal Nano- disc	IAXO-102, Lipodisq™	3 mg/kg in 50 μL	Biodegradable formulation used in abdominal aortic aneurysm studies.	
Co-solvent Solution 1	Ethanol, PEG300, Tween- 80, Saline	≥ 0.83 mg/mL	Prepare a stock in ethanol first. Recommended for use on the same day of preparation.	
Co-solvent Solution 2	Ethanol, Corn oil	≥ 0.83 mg/mL	Prepare a stock in ethanol first. Use with caution for dosing periods exceeding half a month.	_
Simple Reconstitution	Ethanol	Not Specified	For in vivo experiments, further dilution in a suitable vehicle is necessary.	_

Experimental Protocols

Protocol 1: Subcutaneous Administration of IAXO-102 in a Lipodisq™ Formulation for Abdominal Aortic Aneurysm Mouse Model

Objective: To deliver **IAXO-102** systemically to inhibit the development of angiotensin II-induced abdominal aortic aneurysms in mice.



Materials:

- IAXO-102
- Lipodisq[™] formulation
- Apolipoprotein E deficient mice
- · Angiotensin II
- Sterile syringes and needles (e.g., 27-30 gauge)
- · Animal handling and restraint equipment

Procedure:

- Preparation of IAXO-102 Formulation:
 - Reconstitute IAXO-102 in the Lipodisq[™] vehicle to a final concentration that allows for the administration of 3 mg/kg in a 50 µL injection volume. Ensure the solution is homogenous.
- · Animal Handling:
 - Acclimatize Apolipoprotein E deficient mice to the laboratory conditions for at least one week prior to the experiment.
 - o On the day of administration, weigh each mouse to accurately calculate the required dose.
- Induction of Aortic Aneurysm:
 - Induce abdominal aortic aneurysms by administering Angiotensin II, following an established protocol.
- IAXO-102 Administration:
 - Co-administer IAXO-102 (3 mg/kg/day) with the Angiotensin II.
 - Gently restrain the mouse.



- · Lift the skin on the back, between the shoulder blades, to form a tent.
- Insert the needle into the base of the skin tent, parallel to the spine.
- ∘ Inject the 50 μ L of the IAXO-102-Lipodisq[™] formulation subcutaneously.
- Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
- Monitoring and Duration:
 - Administer IAXO-102 daily for the duration of the study (e.g., 28 days).
 - Monitor the mice regularly for any signs of distress or adverse reactions.
 - At the end of the study, the aortic diameter can be measured to assess the effect of IAXO-102.

Protocol 2: Intraperitoneal Administration of IAXO-102 for a Murine Model of Chemotherapy-Induced Gastrointestinal Mucositis

Objective: To investigate the potential of **IAXO-102** to attenuate gastrointestinal inflammation induced by chemotherapy in a colorectal-tumor-bearing mouse model.

Materials:

- IAXO-102
- Suitable vehicle (e.g., sterile saline, PBS)
- C57BL/6 mice
- Irinotecan (CPT-11) or other chemotherapeutic agent
- Sterile syringes and needles (e.g., 25-27 gauge)
- Animal handling and restraint equipment



Procedure:

- Preparation of IAXO-102 Solution:
 - Prepare a stock solution of IAXO-102 in an appropriate solvent (e.g., ethanol).
 - On the day of injection, dilute the stock solution with a sterile vehicle to the final desired concentration for a 3 mg/kg dose. Ensure the final solution is clear and suitable for intraperitoneal injection.

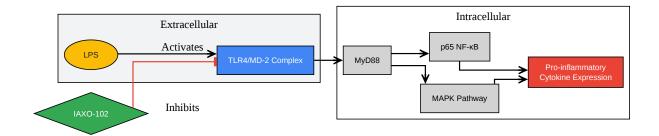
Animal Handling:

- Use C57BL/6 mice, which may be bearing colorectal tumors depending on the specific study design.
- · Weigh each mouse before administration for accurate dosing.
- · Chemotherapy Administration:
 - Administer the chemotherapeutic agent (e.g., CPT-11, 270 mg/kg) via the appropriate route (e.g., intraperitoneally) to induce gastrointestinal mucositis.
- IAXO-102 Administration:
 - Administer IAXO-102 (3 mg/kg) daily via intraperitoneal injection.
 - Position the mouse with its head tilted downwards.
 - Insert the needle into the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.
 - Inject the solution into the peritoneal cavity.
- Monitoring and Assessment:
 - Continue daily IAXO-102 administration for the specified duration (e.g., 72 hours).



- Monitor the mice for symptoms of gastrointestinal mucositis, such as diarrhea and weight loss.
- At the conclusion of the experiment, collect colon and tumor tissues for histopathological analysis and gene expression studies (e.g., RT-PCR for TLR4, MD-2, MyD88, IL-6).

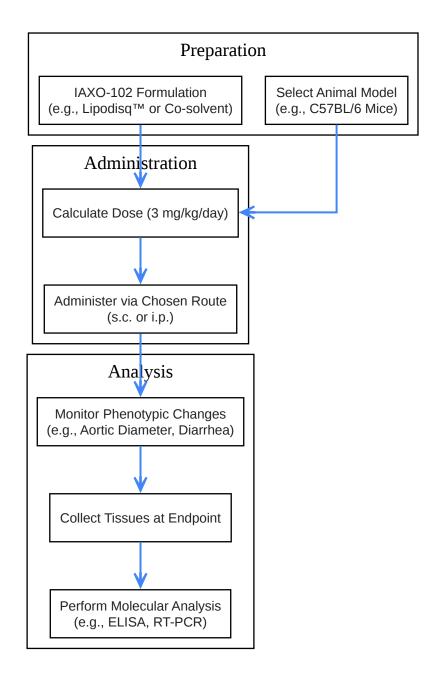
Visualizations



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Caption: IAXO-102 inhibits the TLR4 signaling pathway.





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Caption: General workflow for in vivo studies with IAXO-102.

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